biphenyl-2,5-dicarbonitrile
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Overview
Description
[1,1’-Biphenyl]-2,5-dicarbonitrile is an organic compound characterized by two benzene rings connected by a single bond, with nitrile groups attached at the 2 and 5 positions of one of the benzene rings. This compound is part of the biphenyl family, known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,5-dicarbonitrile typically involves the reaction of 2,5-dibromobiphenyl with copper(I) cyanide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by nitrile groups.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-2,5-dicarbonitrile can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,5-dicarbonitrile can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Biphenyl: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
2,2’-Bipyridine: Contains nitrogen atoms in place of the nitrile groups, offering different coordination chemistry.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of nitrile groups, leading to different electronic properties.
Uniqueness: [1,1’-Biphenyl]-2,5-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H8N2 |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-phenylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-11-6-7-13(10-16)14(8-11)12-4-2-1-3-5-12/h1-8H |
InChI Key |
VASLKQDBXHYPRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)C#N |
Origin of Product |
United States |
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